molecular formula C21H18N4O3S B2721002 3-(3,5-Dimethoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111260-28-6

3-(3,5-Dimethoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2721002
M. Wt: 406.46
InChI Key: WSNPMAGDHHMPFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the steps, reagents, and conditions used to synthesize the compound. It would also include an analysis of the yield and purity of the final product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents, conditions, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to 1,3,4-oxadiazole have shown broad-spectrum antibacterial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. For instance, derivatives of 1,3,4-oxadiazole demonstrated potent activity against tested Gram-positive bacteria, showcasing their potential as antimicrobial agents (Al-Wahaibi et al., 2021). Furthermore, novel 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-oxadiazoles were synthesized and tested in vivo against wheat leaf rust, Puccinia recondita, highlighting their fungicidal activity and offering insights into designing highly active compounds (Zou et al., 2002).

Anti-Cancer Activities

1,3,4-oxadiazole derivatives have been explored for their anti-cancer potential. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against multiple cancer cell lines, showing moderate to excellent anticancer activity in comparison to the reference drug etoposide (Ravinaik et al., 2021). Additionally, novel thioxothiazolidin-4-one derivatives were investigated for their anticancer and antiangiogenic effects against transplantable mouse tumor, demonstrating significant reduction in tumor volume and cell number, and inhibiting tumor-induced angiogenesis (Chandrappa et al., 2010).

Structural and Mechanistic Insights

Research into the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has provided valuable structural insights. These studies include intermolecular hydrogen bonding analysis and in vitro biological activities (antioxidant and antibacterial) against Staphylococcus aureus, further contributing to the understanding of their molecular interactions and potential applications (Karanth et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include recommendations for safe handling and disposal.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions to explore, potential applications of the compound, and ways to improve its synthesis.


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properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-26-16-10-15(11-17(12-16)27-2)21-22-19(28-25-21)13-29-20-9-8-18(23-24-20)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNPMAGDHHMPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

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